2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazoloquinazoline core fused with a benzodioxole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position.
Construction of the Pyrazoloquinazoline Core: This involves the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the benzodioxole ring with the pyrazoloquinazoline core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) in dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells . The compound may also interact with microtubules, disrupting their function and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: This compound shares the benzodioxole ring with a nitro group but lacks the pyrazoloquinazoline core.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole ring, but with different substituents and a thiadiazole core.
Uniqueness
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its combination of a pyrazoloquinazoline core with a benzodioxole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H14N4O4 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4O4/c1-10-6-14-11-4-2-3-5-13(11)19-18(21(14)20-10)12-7-16-17(26-9-25-16)8-15(12)22(23)24/h2-8,18-19H,9H2,1H3 |
InChI Key |
XXRRBUKRXHKBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Origin of Product |
United States |
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